molecular formula C12H15ClN2O B7975456 2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide

2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide

Cat. No.: B7975456
M. Wt: 238.71 g/mol
InChI Key: UPJRUYXPKBZSGY-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide is a synthetic organic compound with the molecular formula C13H17ClN2O. This compound is characterized by a pyridine ring substituted with a chlorine atom at the second position, a cyclopentyl group at the nitrogen atom, and a carboxamide group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and cyclopentylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.

    Procedure: The 2-chloro-6-methylpyridine is reacted with cyclopentylamine in an appropriate solvent like dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the sixth position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopentyl-6-methylpyridine-3-carboxamide
  • 2-Chloro-N-cyclopentyl-6-ethylpyridine-4-carboxamide
  • 2-Chloro-N-cyclopentyl-5-methylpyridine-4-carboxamide

Uniqueness

2-Chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a cyclopentyl group, and a carboxamide group makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-6-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-8-6-9(7-11(13)14-8)12(16)15-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJRUYXPKBZSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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